molecular formula C15H13Cl2N B11549459 N-[(E)-(2,6-dichlorophenyl)methylidene]-2,4-dimethylaniline

N-[(E)-(2,6-dichlorophenyl)methylidene]-2,4-dimethylaniline

Cat. No.: B11549459
M. Wt: 278.2 g/mol
InChI Key: SCZDSVFAQWUUOC-UHFFFAOYSA-N
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Description

(E)-1-(2,6-Dichlorophenyl)-N-(2,4-dimethylphenyl)methanimine is an organic compound characterized by the presence of dichlorophenyl and dimethylphenyl groups attached to a methanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(2,6-dichlorophenyl)-N-(2,4-dimethylphenyl)methanimine typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 2,4-dimethylaniline. The reaction is carried out under anhydrous conditions, often in the presence of a dehydrating agent such as anhydrous sodium sulfate or molecular sieves to facilitate the removal of water formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like toluene or ethanol for several hours until the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of (E)-1-(2,6-dichlorophenyl)-N-(2,4-dimethylphenyl)methanimine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (E)-1-(2,6-dichlorophenyl)-N-(2,4-dimethylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of secondary or tertiary amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, peracids, or metal oxides can be used under controlled conditions.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used in the presence of catalysts or under specific reaction conditions.

Major Products Formed:

    Oxidation: Imine oxides or other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(E)-1-(2,6-dichlorophenyl)-N-(2,4-dimethylphenyl)methanimine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(2,6-dichlorophenyl)-N-(2,4-dimethylphenyl)methanimine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

    (E)-1-(2,6-Dichlorophenyl)-N-(2,4-dimethylphenyl)methanamine: Similar structure but with an amine group instead of an imine.

    (E)-1-(2,6-Dichlorophenyl)-N-(2,4-dimethylphenyl)ethanone: Similar structure but with a ketone group instead of an imine.

    (E)-1-(2,6-Dichlorophenyl)-N-(2,4-dimethylphenyl)ethanol: Similar structure but with an alcohol group instead of an imine.

Uniqueness: (E)-1-(2,6-dichlorophenyl)-N-(2,4-dimethylphenyl)methanimine is unique due to its specific combination of dichlorophenyl and dimethylphenyl groups attached to a methanimine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H13Cl2N

Molecular Weight

278.2 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-N-(2,4-dimethylphenyl)methanimine

InChI

InChI=1S/C15H13Cl2N/c1-10-6-7-15(11(2)8-10)18-9-12-13(16)4-3-5-14(12)17/h3-9H,1-2H3

InChI Key

SCZDSVFAQWUUOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(C=CC=C2Cl)Cl)C

Origin of Product

United States

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